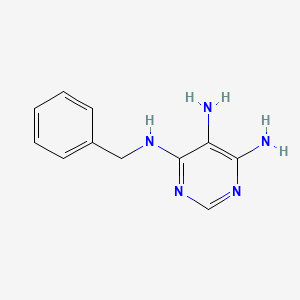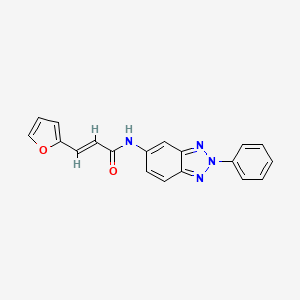![molecular formula C16H16N4 B5515028 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohepta[b]pyridine derivatives, closely related to 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, involves various strategies, including multicomponent reactions and cyclization techniques. For instance, the synthesis of 6,7-dihydro-2-methoxy-4-(substituted)‐5H‐benzo[6.7]cyclohepta[1,2‐b]pyridine-3‐carbonitrile derivatives demonstrates the use of direct methods and X-ray data for structure determination, highlighting the complexity and precision required in synthesizing such compounds (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of cyclohepta[b]pyridine derivatives showcases a variety of conformations, primarily depending on the substituents present. X-ray crystallography studies reveal that these compounds often adopt half-chair conformations, with N—H⋯Nnitrile hydrogen bonds playing a crucial role in forming inversion dimers in the crystal lattice (Nagalakshmi et al., 2015). Such structural insights are pivotal for understanding the reactivity and interaction potential of these molecules.
Chemical Reactions and Properties
Cyclohepta[b]pyridine-3-carbonitriles undergo various chemical reactions, leveraging their multiple functional groups. These reactions include cyclocondensations, which allow for the formation of complex heterocyclic systems with significant synthetic and application potential. The diversity in chemical reactivity is exemplified by studies detailing the formation of novel compounds through one-pot, three-component reactions, showcasing the versatility of these molecules in organic synthesis (Rahmati, Kenarkoohi, & Khavasi, 2012).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Studies have demonstrated the synthesis and detailed structural analysis of compounds closely related to 2-Amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. For instance, the crystal structure of potential active compounds has been determined using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (J. Ganapathy et al., 2015). These studies provide insights into the molecular configurations and intermolecular interactions, which are crucial for designing compounds with desired properties.
Fluorescence and Antibacterial Properties
Research on derivatives of pyridinecarbonitriles, including amino acid functional groups, has shown that these compounds exhibit fluorescence properties. Some of these derivatives demonstrate considerable antibacterial activity, suggesting potential applications in developing novel antimicrobial agents (A. S. Girgis et al., 2004). This indicates the compound's utility in synthesizing fluorescent markers and antibacterial agents for various applications.
Heterocyclic Compound Synthesis
Further studies have explored the synthesis of heterocyclic compounds using derivatives of 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. These compounds have shown potential in forming novel heterocyclic structures with diverse applications, including pharmaceutical development and material science (H. El-kashef et al., 2007).
Antimicrobial and Antioxidant Activities
Novel derivatives synthesized from related compounds have been evaluated for their antimicrobial and antioxidant activities. Some of these derivatives exhibit marked antimicrobial activity and significant antioxidant properties, highlighting their potential in medical and pharmaceutical research (Surendra Babu Lagu et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-pyridin-3-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-9-13-15(11-5-4-8-19-10-11)12-6-2-1-3-7-14(12)20-16(13)18/h4-5,8,10H,1-3,6-7H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWMXSGNHGQXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CN=CC=C3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(3-pyridyl)-5,6,7,8,9-pentahydrocyclohepta[1,2-b]pyridine-3-carbonit rile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)
![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)


![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)

![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)
![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)
